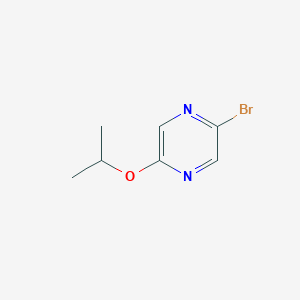
2-Bromo-5-isopropoxypyrazine
Overview
Description
2-Bromo-5-isopropoxypyrazine is a chemical compound with the molecular formula C7H9BrN2O. It has an average mass of 217.063 Da and a monoisotopic mass of 215.989822 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, substituted at positions 2 and 5 by a bromine atom and an isopropoxy group respectively .Physical and Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3, a boiling point of 236.9±35.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.5 mmHg at 25°C. It has an enthalpy of vaporization of 45.4±3.0 kJ/mol and a flash point of 97.0±25.9 °C .Scientific Research Applications
Synthesis and Biological Activity
- Pyrazine derivatives have been synthesized for various purposes, including the development of new compounds with potential anticonvulsant activity. For instance, a series of new 3-aminopyrroles, which can be synthesized from pyrazine derivatives, showed significant activity with a remarkable lack of neurotoxicity in test models, indicating the potential for medicinal chemistry applications (Unverferth et al., 1998).
Bioconversion and Chemical Transformation
- Research into bioconversion processes has demonstrated that pyrazine derivatives can be transformed into valuable chemical intermediates. For example, 5-Hydroxypyrazine-2-carboxylic acid, prepared from 2-cyanopyrazine using Agrobacterium sp., serves as a versatile building block for synthesizing new antituberculous agents (Wieser et al., 1997).
Environmental and Ecological Studies
- Pyrazine derivatives have been involved in studies assessing environmental risks, such as the assessment of atrazine (a related triazine herbicide) in surface waters. Although not directly related to 2-Bromo-5-isopropoxypyrazine, this highlights the role of chemical derivatives in understanding and mitigating environmental impacts (Solomon et al., 1996).
Corrosion Inhibition
- Some pyrazine derivatives have been studied for their effectiveness as corrosion inhibitors, indicating their potential application in materials science and engineering. For instance, two pyrazine derivatives showed significant inhibition effects on the corrosion of cold rolled steel in hydrochloric acid solution, demonstrating their utility in protective coatings and industrial processes (Deng et al., 2011).
Properties
IUPAC Name |
2-bromo-5-propan-2-yloxypyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-5(2)11-7-4-9-6(8)3-10-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLUGZXLKGHHNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CN=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30671686 | |
| Record name | 2-Bromo-5-[(propan-2-yl)oxy]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959238-74-5 | |
| Record name | 2-Bromo-5-[(propan-2-yl)oxy]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1520141.png)


![Tributyl[6-(tetrahydropyran-4-yloxy)pyrid-2-yl]stannane](/img/structure/B1520144.png)
![C-Benzo[b]thiophen-5-yl-methylamine hydrochloride](/img/structure/B1520146.png)


